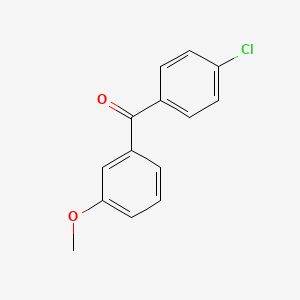

4-Chloro-3'-methoxybenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, with its diaryl ketone core, represents a versatile and highly significant scaffold in chemical research. These derivatives are not only pivotal intermediates in the synthesis of more complex molecules but also exhibit a wide array of intrinsic biological and photophysical properties. nih.govtandfonline.com In medicinal chemistry, the benzophenone framework is a common feature in molecules with anticancer, antimicrobial, and anti-inflammatory activities. nih.gov Furthermore, their ability to absorb UV radiation has led to their widespread use as photostabilizers and photoinitiators in polymer chemistry. researchgate.net The electronic properties of the benzophenone core can be finely tuned by the introduction of various substituents on its phenyl rings, making these compounds ideal candidates for the development of advanced materials. nih.gov

Rationale for Dedicated Research on 4-Chloro-3'-methoxybenzophenone Isomer

The specific isomeric arrangement of substituents on the benzophenone scaffold profoundly influences its chemical and physical behavior. The study of the this compound isomer is driven by the desire to understand the interplay between an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group positioned on separate phenyl rings. This particular substitution pattern is anticipated to create a molecule with a significant dipole moment and unique electronic characteristics. The chlorine atom at the 4-position and the methoxy group at the 3'-position can modulate the electron density distribution across the molecule, which in turn affects its reactivity, crystal packing, and photophysical properties. Such tailored electronic properties are highly sought after in the design of new materials for applications in optoelectronics and as specialized photosensitizers. researchgate.net

Overview of Research Trajectories in Substituted Benzophenone Chemistry

Research into substituted benzophenones is a dynamic and evolving field. A significant trajectory involves the synthesis of novel derivatives and the systematic investigation of how different substituents and their positions impact the molecule's properties. For instance, studies have explored the synthesis of various hydroxy- and methoxy-substituted benzophenones to understand their potential as building blocks for polymers and pharmaceuticals. nih.gov Another major research direction is the development of benzophenone-based materials for organic light-emitting diodes (OLEDs). nih.gov The inherent triplet-harvesting ability of the benzophenone core makes it an attractive component for creating efficient phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.gov Research in this area often focuses on creating donor-acceptor architectures within the benzophenone framework to tune the emission color and enhance device efficiency. nih.gov

Scope and Objectives of the Academic Investigation of this compound

This investigation aims to provide a comprehensive scientific overview of this compound. The primary objectives are to:

Detail the fundamental physicochemical properties of the compound.

Outline a plausible synthetic route based on established chemical principles.

Discuss its key characterization features, drawing parallels with closely related, well-documented analogs.

Explore its potential applications in the realm of material science, with a specific focus on its electronic and photophysical characteristics.

This article will adhere strictly to these objectives, presenting a focused and scientifically rigorous examination of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | Solid (form) |

| SMILES String | COc1cccc(c1)C(=O)c2ccc(Cl)cc2 |

| InChI Key | ITRZDZXWSBXUFZ-UHFFFAOYSA-N |

Proposed Synthesis and Characterization

A common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. For this compound, a plausible route would involve the reaction of 3-methoxybenzoyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

The characterization of the synthesized compound would rely on a suite of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data would be expected:

Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with distinct splitting patterns corresponding to the substitution on both rings. A singlet for the methoxy group protons around 3.8 ppm. |

| ¹³C NMR | A carbonyl carbon signal around 195 ppm. Aromatic carbon signals in the range of 110-140 ppm. A methoxy carbon signal around 55 ppm. |

| FTIR (cm⁻¹) | A strong carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. C-O stretching vibrations for the methoxy group. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 246, and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, characteristic of the chlorine isotope ratio. Fragmentation patterns corresponding to the loss of CO, Cl, and methoxy groups. |

The crystal structure of related benzophenone derivatives, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, reveals a twisted conformation between the two phenyl rings. nih.gov A similar non-planar structure would be anticipated for this compound, which would influence its solid-state properties and packing.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRZDZXWSBXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373981 | |

| Record name | 4-Chloro-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32363-45-4 | |

| Record name | 4-Chloro-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methoxybenzophenone

Classical Organic Synthesis Routes for Benzophenone (B1666685) Scaffolds

The construction of the benzophenone scaffold, the core structure of 4-chloro-3'-methoxybenzophenone, has been a subject of extensive research in organic chemistry.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgtamu.edu In the synthesis of this compound, this involves the acylation of anisole (B1667542) with 4-chlorobenzoyl chloride.

The methoxy (B1213986) group (-OCH3) on the anisole ring is an ortho-, para-directing activator, while the chloro group (-Cl) on the benzoyl chloride is a deactivating but also ortho-, para-directing group. The regioselectivity of the reaction is a critical factor, with the desired product being the result of acylation at the para position of the anisole ring due to steric hindrance at the ortho positions.

The choice of catalyst is paramount in Friedel-Crafts acylation, influencing both the reaction rate and the isomeric distribution of the product. While traditional Lewis acids like aluminum chloride (AlCl3) are effective, their use often necessitates stoichiometric amounts and can lead to environmental concerns. tamu.edunih.gov

Modern approaches have focused on developing more sustainable and reusable catalytic systems. For instance, solid acid catalysts, such as modified K-10 clay supported metal chlorides, have been investigated for the synthesis of related hydroxybenzophenones. ijraset.com These catalysts offer advantages like ease of separation and reduced environmental impact. ijraset.com In one study, the use of a K10-Fe-AA-120 catalyst at 40°C provided an optimized yield for a similar benzophenone derivative. ijraset.com Research into zeolite-based catalysts, such as HBEA zeolites, has also shown promise in the acylation of anisole, demonstrating high conversion rates and selectivity. nih.govfrontiersin.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Aluminum chloride (AlCl3) | Anisole, 4-chlorobenzoyl chloride | Dichloromethane, room temp. | High | tamu.edu |

| K10-Fe-AA-120 | Phenol, p-chlorobenzoylchloride | Ethylene (B1197577) dichloride, 40°C | Optimized | ijraset.com |

| HBEA Zeolite | Anisole, Benzoyl chloride | 120°C | Up to 83% conversion | nih.gov |

| –MoO2Cl2 | Anisole, 4-chlorobenzoyl chloride | Reflux, 20 h | 75% | chemicalbook.com |

The solvent system plays a crucial role in the Friedel-Crafts acylation by influencing the solubility of reactants and the stability of the reactive intermediates. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants and the catalyst complex. youtube.comwisc.edu However, environmental and safety concerns have driven research into alternative solvents.

Solvent-free, or "neat," syntheses have been explored, offering a greener alternative. oregonstate.edu In some cases, one of the reactants, such as anisole, can act as both a reactant and a solvent. prepchem.com The use of less hazardous solvents like hexane (B92381) has also been reported, though this may require adjustments to the work-up procedure. prepchem.com The choice of solvent can significantly impact the reaction's efficiency, with non-polar solvents generally being preferred to avoid complexation with the Lewis acid catalyst.

| Solvent | Reactants | Catalyst | Key Observations | Reference |

| Dichloromethane | Anisole, Propionyl chloride | FeCl3 | Standard solvent for Friedel-Crafts | wisc.edu |

| Dichloromethane | Anisole, Acetyl chloride | AlCl3 | Effective for reaction and work-up | tamu.edu |

| Hexane | Anisole, Benzoyl chloride | AlCl3 | Product precipitates, requiring decanting | prepchem.com |

| None (Neat) | Fluorobenzene, Benzoyl chloride | AlCl3 | Green chemistry approach | oregonstate.edu |

| Chlorobenzene (B131634) | Anisole, 4-chlorobenzoyl chloride | AlCl3 | Used in a clean preparation method | google.com |

The stoichiometry of the reactants and the catalyst, along with reaction conditions such as temperature and time, are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. In Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts because it forms a complex with the ketone product. youtube.com

The reaction is typically exothermic, and controlling the temperature, often by using an ice bath during the initial addition of reactants, is crucial to prevent side reactions and ensure the desired regioselectivity. youtube.com The reaction time is also an important factor; insufficient time can lead to incomplete conversion, while excessively long times may promote the formation of degradation products. The slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and catalyst is a common practice to maintain control over the reaction. wisc.edu

| Parameter | Condition | Effect on Purity | Reference |

| Catalyst Stoichiometry | >1 equivalent of Lewis Acid | Prevents catalyst deactivation by product complexation | youtube.com |

| Temperature | Cooling (ice bath) during addition | Controls exothermicity, minimizes side reactions | youtube.com |

| Addition Rate | Slow, dropwise addition | Maintains control over the reaction rate | wisc.edu |

| Reaction Time | Optimized for specific reactants | Ensures complete conversion without byproduct formation | chemicalbook.com |

While Friedel-Crafts acylation is a dominant method, other synthetic strategies have been developed for the formation of diarylmethanones like this compound.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has emerged as a powerful tool for the formation of carbon-carbon bonds. dntb.gov.ua This reaction has been adapted for the synthesis of diarylmethanes and, by extension, can be applied to the synthesis of diarylketones. nih.govdntb.gov.ua

For the synthesis of a benzophenone derivative, this could involve the coupling of an aryl boronic acid with an aryl halide. nih.govacs.org The reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of non-toxic boron reagents. dntb.gov.ua The development of specific ligands and catalyst systems continues to expand the scope and efficiency of the Suzuki-Miyaura reaction for the synthesis of complex molecules like substituted benzophenones. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |

| Diarylmethyl 2,3,4,5,6-pentafluorobenzoates | Aryl boronic acids | Palladium catalyst | Broad substrate scope, mild conditions | nih.govacs.org |

| Benzyl chlorides | Aryl boronic acids | PdCl2 | Aqueous medium | dntb.gov.ua |

| p-substituted phenylboronic acid | Arylaldehyde | Ruthenium catalyst | C-C cross-coupling | chemicalbook.com |

Alternative Acylation and Coupling Reactions for Substituted Benzophenones

Oxidation of Precursor Diarylmethanes

The synthesis of diarylketones, such as this compound, can be effectively achieved through the oxidation of their corresponding diarylmethane precursors. This method provides a direct route to the ketone functionality. A general procedure for this transformation involves the use of an oxidizing agent in a controlled reaction environment.

For instance, the oxidation of substituted diarylmethanes can be carried out in a high-pressure autoclave. chemicalbook.com In a typical reaction, the diarylmethane substrate is combined with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a catalyst such as tert-butyl nitrite (B80452) (TBN), and acetic acid in a suitable solvent like 1,1,2,2-tetrachloroethane (B165197) (TeCA). The reaction is conducted under an oxygen atmosphere (e.g., 0.3 MPa) and heated to a specific temperature, for example, 130 °C, for a duration necessary to complete the reaction. chemicalbook.com Upon completion, the mixture is cooled, depressurized, and concentrated. The final diarylketone product is then purified using techniques like column chromatography. chemicalbook.com

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of benzophenone derivatives benefits significantly from these innovations, particularly through the use of heterogeneous catalysts and microwave-assisted techniques.

Heterogeneous catalysts are crucial in green chemistry as they exist in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling their reuse. jetir.orgnih.gov This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product. jetir.org Nanocatalysts, in particular, offer a high surface-to-volume ratio, leading to an increased number of active sites and enhanced catalytic activity. jetir.orgajgreenchem.com

A significant advancement in heterogeneous catalysis is the use of magnetic nanoparticles (MNPs) as catalyst supports. researchgate.net These materials, often based on iron oxides like Fe₃O₄, combine the catalytic activity of a supported Lewis acid with the superparamagnetic properties of the nanoparticle core. eurekaselect.comlongdom.org This magnetic property allows for the straightforward and efficient separation of the catalyst from the reaction medium using an external magnet, a considerable advantage for process scalability and sustainability. researchgate.neteurekaselect.com

The development of these catalysts involves several steps. For example, a sulfonic acid-functionalized magnetic nanoparticle catalyst designed for Friedel-Crafts reactions, a key step in many benzophenone syntheses, can be prepared by first coating a magnetic nanoparticle (e.g., CoFe₂O₄) with silica (B1680970). acs.org This silica shell is then functionalized, for instance, with (3-chloropropyl)trimethoxysilane. Subsequent reactions can introduce an ionic liquid moiety, such as an imidazole (B134444) group, which is then further functionalized to attach the active acidic catalyst site (e.g., -SO₃H). acs.org

The characterization of these nanocatalysts is essential to confirm their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) are used to identify functional groups on the catalyst surface, while scanning electron microscopy (SEM) reveals the morphology and size of the nanoparticles. acs.orgnih.gov X-ray diffraction (XRD) can be employed to determine the crystalline structure of the material. acs.orgnih.gov

A primary driver for developing MNP-supported catalysts is their alignment with the principles of green chemistry. researchgate.net The ability to easily recover and reuse the catalyst for multiple reaction cycles significantly reduces chemical waste and lowers operational costs. nih.govresearchgate.net

The reusability of these catalysts has been demonstrated in various studies. For example, some nanocatalysts have been successfully reused for five to seven consecutive cycles without a significant decrease in their catalytic activity. nih.govnih.gov This high level of stability and recyclability underscores their potential for use in environmentally benign industrial processes. ajgreenchem.com The use of such catalysts minimizes the need for hazardous and often stoichiometric amounts of traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are difficult to recycle and pose environmental challenges. researchgate.net

Catalyst Reusability Data

| Catalyst Type | Number of Cycles | Outcome | Source |

|---|---|---|---|

| Fe₃O₄@gC₃N₄@Thiamine Nanocatalyst | 7 | No significant reduction in catalytic activity | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture uniformly and rapidly. nih.govyoutube.com This "incore" heating leads to a significant increase in reaction rates. youtube.com

The application of MAOS to the synthesis of benzophenone derivatives and related compounds has shown remarkable improvements in efficiency. Reactions that traditionally require many hours or even days can often be completed in a matter of minutes under microwave irradiation, frequently with improved product yields. youtube.com

For example, the synthesis of benzophenone ethylene ketals, which takes 40 hours using conventional refluxing, can be achieved with 100% conversion in just 3 hours using microwave assistance. researchgate.netumich.edu In other syntheses, such as for quinoxaline (B1680401) derivatives, microwave-assisted Buchwald-Hartwig cross-coupling reactions have been completed in 30 minutes with yields as high as 91%. nih.gov The rapid, high-yield synthesis of various heterocyclic compounds under microwave conditions further illustrates the broad applicability and advantages of this technology. youtube.comrsc.org This reduction in reaction time not only increases throughput but also saves significant energy.

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Source |

|---|---|---|---|

| Ketalization of 4-chlorobenzophenone (B192759) | 40 hours | 3 hours (100% conversion) | researchgate.netumich.edu |

| Synthesis of Triazole | 60 minutes (45-60% yield) | 10 minutes (higher yield) | youtube.com |

| Diels-Alder Reaction | 12 hours (solvent) | 2 minutes (solvent-free) | youtube.com |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Solvent-Free or Reduced-Solvent Reaction Designs

In the pursuit of greener and more sustainable chemical manufacturing, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. For the synthesis of benzophenone derivatives like this compound, traditional methods often rely on solvents that pose environmental and safety concerns. Consequently, research into solvent-free and reduced-solvent reaction designs has gained traction.

One notable approach involves the use of solid acid catalysts in solvent-free or neat conditions. For instance, a solvent-free synthesis of 4-methoxybenzophenone (B1664615) has been reported using a ZnO catalyst. oregonstate.edu In this procedure, anisole was reacted with benzoyl chloride in the presence of ZnO, and the product was isolated through simple extraction. oregonstate.edu While this example does not yield the exact target molecule, it demonstrates the feasibility of solvent-free Friedel-Crafts acylation for related benzophenones.

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), represents another promising solvent-free avenue. rsc.org This technique has been successfully applied to various organic transformations and holds potential for the synthesis of this compound, although specific examples for this compound are not yet prevalent in the literature. The primary advantages of mechanochemistry include the absence of bulk solvents, potentially faster reaction times, and different selectivity compared to solution-phase reactions. rsc.org

A documented reduced-solvent approach involves the synthesis of 4-chloro-4'-hydroxybenzophenone, where 4-chloro-4'-methoxybenzophenone (B194590) is a key intermediate. google.com In this patented method, the Friedel-Crafts reaction between a methyl-phenoxide and p-chlorobenzoyl chloride is carried out in chlorobenzene, which serves as a solvent. google.com While not entirely solvent-free, this method represents a reduction in solvent usage compared to more traditional approaches and offers a streamlined one-pot process for obtaining the derivative. google.com

The table below summarizes key aspects of these greener synthetic approaches.

| Method | Catalyst/Conditions | Solvent | Key Advantages | Relevance to this compound |

| Solvent-Free Acylation | ZnO | None (Neat) | Eliminates solvent waste, simplified workup | Demonstrates feasibility for related benzophenones. oregonstate.edu |

| Mechanochemical Synthesis | Ball Milling | None | Solvent-free, potential for novel reactivity | A promising but underexplored route for this specific compound. rsc.org |

| Reduced-Solvent Acylation | Aluminum chloride | Chlorobenzene | Reduced solvent volume, one-pot procedure | Directly applicable as an intermediate is synthesized. google.com |

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The choice of method depends on the scale of the reaction and the nature of the impurities.

Recrystallization and Chromatographic Separations

Recrystallization is a widely employed technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for effective recrystallization. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at lower temperatures, allowing for the crystallization of the pure compound upon cooling. For benzophenone derivatives, various solvents and solvent mixtures have been utilized. For instance, recrystallization from ethanol (B145695) or hexane has been reported for similar benzophenone compounds. oregonstate.eduoregonstate.edu In some cases, a process of trituration with a solvent mixture like 15% ethyl acetate/heptane can be effective in purifying the product by washing away impurities. google.com

Chromatographic separations are powerful tools for isolating the desired product, especially when dealing with complex mixtures or isomers that are difficult to separate by recrystallization.

Thin-Layer Chromatography (TLC): TLC is an essential analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. oregonstate.edu By comparing the Rf values of the product and impurities, an optimal mobile phase can be selected.

Column Chromatography: This preparative technique is used to separate the components of a mixture on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column. chemicalbook.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution separation compared to traditional column chromatography and is particularly useful for separating closely related isomers. mtc-usa.comresearchgate.net For positional isomers, which are common by-products in Friedel-Crafts acylations, specialized HPLC columns such as those with a phenyl stationary phase can provide enhanced selectivity. mtc-usa.com The separation of dichlorobenzene and chlorotoluene isomers has been successfully achieved using a MIL-53(Al) metal-organic framework as the stationary phase in HPLC, demonstrating the potential of novel materials in chromatographic separations.

The following table outlines common purification techniques for benzophenone derivatives.

| Technique | Description | Typical Solvents/Stationary Phases | Application Notes |

| Recrystallization | Purification of solids based on differential solubility. | Ethanol, Hexane, Ethyl acetate/Heptane | Effective for removing significantly different impurities. oregonstate.eduoregonstate.edugoogle.com |

| Column Chromatography | Separation based on differential adsorption on a solid phase. | Stationary Phase: Silica gel; Mobile Phase: Varies (e.g., Hexanes/EtOAc) | Standard method for preparative purification. chemicalbook.comorgsyn.org |

| HPLC | High-resolution separation for analytical or preparative purposes. | Stationary Phase: C18, Phenyl, Chiral phases, MOFs | Ideal for separating closely related isomers. mtc-usa.comresearchgate.net |

Strategies for By-product Identification and Removal

In the synthesis of this compound via Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, the formation of positional isomers is a primary concern. The electrophilic acylating agent can attack the anisole ring at different positions relative to the methoxy group.

Potential By-products:

2'-Acyl Isomer: (4-Chlorophenyl)(2-methoxyphenyl)methanone

4'-Acyl Isomer: (4-Chlorophenyl)(4-methoxyphenyl)methanone (if the starting material was 1-methoxy- instead of 3-methoxyanisole, or due to isomerization)

Di-acylated Products: Products resulting from the addition of more than one acyl group to the anisole ring.

Unreacted Starting Materials: Residual 4-chlorobenzoyl chloride and anisole.

Products from Self-Condensation or Decomposition: Depending on the reaction conditions.

Identification of By-products:

The identification of these by-products is typically achieved through a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. oregonstate.edu

Mass Spectrometry (MS): Determines the molecular weight of the components, confirming the presence of isomers (which will have the same molecular weight as the desired product) and other by-products. oregonstate.edu

Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic benzophenone carbonyl group and other functional groups. oregonstate.edu

Chromatographic Comparison: Comparing the retention times or Rf values of the reaction mixture components with those of known standards can help in identifying by-products.

Strategies for Removal:

Once identified, the removal of these by-products is crucial for obtaining pure this compound.

Fractional Recrystallization: If the solubility differences between the desired product and its isomers are significant, fractional recrystallization can be employed. This involves a series of recrystallization steps to progressively enrich the desired isomer.

Preparative Chromatography: Column chromatography and preparative HPLC are the most effective methods for separating positional isomers. researchgate.net The choice of the stationary and mobile phases is critical for achieving good resolution. For example, a pentafluorophenyl (PFP) stationary phase has been shown to be effective in separating halogenated isomers. researchgate.net

Reaction Optimization: The formation of by-products can often be minimized by carefully controlling the reaction conditions. This includes factors such as the choice of catalyst, reaction temperature, and the order of reagent addition. For instance, in Friedel-Crafts acylation, the use of milder Lewis acids and lower temperatures can sometimes improve regioselectivity. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Chloro-3'-methoxybenzophenone in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, but multi-dimensional techniques are essential for unambiguous assignment and conformational insights.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems of the two substituted aromatic rings.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would be critical for tracing the connectivity of protons on each aromatic ring.

Ring A (4-chlorophenyl): The protons on this ring form an AA'BB' system, which often appears as two sets of doublets. A COSY spectrum would show a cross-peak connecting the protons ortho to the carbonyl group (H-2, H-6) with the protons meta to the carbonyl group (H-3, H-5), confirming their adjacency.

Ring B (3-methoxyphenyl): This ring presents a more complex splitting pattern. The COSY spectrum would show correlations between H-2' and H-6', H-4' and H-5', and H-5' and H-6', allowing for the sequential assignment of these protons around the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net NOESY is crucial for determining the relative orientation of the two phenyl rings and the position of the methoxy (B1213986) group.

Inter-ring Correlations: Due to the inherent twist in the benzophenone (B1666685) backbone, NOESY cross-peaks would be expected between the protons ortho to the carbonyl group on both rings (H-2/6 and H-2'/6'). The intensity of these correlations provides qualitative information about the average dihedral angle between the rings in solution.

Methoxy Group Correlation: A distinct NOESY correlation would be observed between the methoxy protons (-OCH₃) and the adjacent aromatic protons on the same ring, specifically H-2' and H-4'. This unequivocally confirms the position of the methoxy substituent at the 3'-position.

A summary of expected NMR data is presented below.

| Proton Assignment (Predicted) | Expected ¹H Chemical Shift (ppm) | Expected COSY Correlations | Expected NOESY Correlations |

| H-2, H-6 (ortho to C=O, adjacent to Cl) | 7.6 - 7.8 | H-3, H-5 | H-2', H-6' |

| H-3, H-5 (meta to C=O, adjacent to Cl) | 7.4 - 7.5 | H-2, H-6 | - |

| H-2' (ortho to C=O, adjacent to -OCH₃) | 7.3 - 7.4 | H-6' | H-2, H-6, -OCH₃ |

| H-4' (para to C=O, adjacent to -OCH₃) | 7.1 - 7.2 | H-5' | -OCH₃ |

| H-5' (meta to C=O) | 7.4 - 7.5 | H-4', H-6' | - |

| H-6' (ortho to C=O) | 7.2 - 7.3 | H-2', H-5' | H-2, H-6 |

| -OCH₃ | 3.8 - 3.9 | - | H-2', H-4' |

Substituted benzophenones, including this compound, are not planar molecules. Steric hindrance between the ortho-protons (and substituents) on the two rings forces them to twist out of the plane of the central carbonyl group. scialert.net This results in a propeller-like conformation.

The conformation is defined by the two torsional angles (φ₁ and φ₂) of the phenyl rings relative to the carbonyl plane. Semi-empirical conformational energy calculations and X-ray crystallography studies on analogous compounds show that the minimum energy conformation is a compromise between steric repulsion and electronic conjugation. cdnsciencepub.comresearchgate.net For example, studies on similar molecules have revealed significant ring twists:

3-hydroxybenzophenone: Ring twist of 51.61°. nih.govresearchgate.net

4-chloro-4'-hydroxybenzophenone: Ring twist of 64.66°. nih.govresearchgate.net

Based on these examples, this compound is expected to adopt a stable, non-planar ground-state conformation with significant dihedral angles between both rings and the central carbonyl group. In solution, the molecule undergoes dynamic behavior, including rapid rotation of the phenyl rings. NMR spectroscopy, particularly through the analysis of NOESY data and temperature-dependent studies, can provide insights into the preferred solution-state conformation and the energy barriers to ring rotation.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

While no specific SSNMR studies on this compound have been reported, the technique would be highly informative. Different crystalline polymorphs would exhibit distinct ¹³C SSNMR spectra. nih.gov The chemical shifts of the carbon atoms are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and the specific molecular conformation adopted in the crystal lattice.

Key applications of SSNMR would include:

Identification of Polymorphs: Each crystalline form would produce a unique spectral fingerprint.

Quantification: SSNMR can be used to quantify the amounts of different polymorphs in a mixed sample.

Conformational Analysis: Differences in chemical shifts between polymorphs can be directly related to differences in the torsional angles of the phenyl rings and other conformational parameters in the solid state.

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides direct evidence for the presence of specific functional groups. For this compound, the key characteristic absorption bands are predicted based on data from analogous compounds like 4-chlorobenzophenone (B192759) and 4-methoxybenzophenone (B1664615). chemicalbook.comchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1650 - 1670 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Ring Stretch | 1580 - 1600, 1450 - 1500 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1020 - 1060 |

| C-Cl (Aryl Halide) | Stretch | 1080 - 1100 |

| C-H (Aromatic) | Out-of-Plane Bend | 750 - 900 |

The most prominent peak in the FTIR spectrum would be the strong absorption from the carbonyl (C=O) group stretch, typically found around 1660 cm⁻¹. The exact position is sensitive to conjugation with the aromatic rings. The presence of both the chloro-substituted and methoxy-substituted rings would be confirmed by characteristic C-Cl and C-O-C stretching vibrations, respectively.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is often more effective for analyzing non-polar, symmetric vibrations.

For this compound, a Raman spectrum would provide valuable information:

Carbonyl Group: The C=O stretch is also Raman active, typically appearing in a similar region as in the IR spectrum but often with a different intensity.

Aromatic Ring Vibrations: Symmetric "ring-breathing" modes of the phenyl rings, which involve the uniform expansion and contraction of the C-C bonds, give rise to strong and sharp Raman signals.

C-Cl and C-Phenyl Bonds: The C-Cl and C-phenyl stretching vibrations are also readily observable in the Raman spectrum. Studies on benzophenone itself show that the symmetric C-phenyl stretch is a key vibrational mode. iaea.org

Analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational framework of this compound, allowing for a thorough structural confirmation and molecular fingerprinting.

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, can be effectively monitored in real-time using in situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netmt.com This method allows for the continuous tracking of reactants, intermediates, and products directly within the reaction vessel without the need for sampling, providing immediate insights into the reaction kinetics and mechanism. researchgate.netmt.com

During the acylation process, key spectral changes can be observed. For instance, in a reaction involving an aroyl chloride, the disappearance of the characteristic carbonyl stretching vibration of the acid chloride (typically around 1770-1815 cm⁻¹) and the concurrent appearance of the ketone carbonyl stretch of the benzophenone product (around 1640 cm⁻¹) serve as direct indicators of reaction progression. researchgate.net By monitoring the intensity of these peaks over time, a kinetic profile of the reaction can be generated. This real-time data is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of by-products. mt.comthermofisher.com Modern FTIR spectrometers can capture a high number of spectra per second at high resolution, essentially creating a "video" of the chemical transformation as it occurs. thermofisher.com

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry is an indispensable tool for the definitive identification and purity evaluation of this compound. It provides data on the molecule's exact mass, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, which in turn confirms its elemental formula (C₁₄H₁₁ClO₂). The theoretical exact mass of this compound is calculated to be 246.0447573 Da. nih.gov Experimental HRMS analysis provides a measured mass that is compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and helps to distinguish the target compound from isomers or other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Evaluation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to assess the purity of this compound and to identify any potential impurities. rsc.orgnih.gov In this method, the sample is first vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. nih.gov

The resulting chromatogram will show a major peak corresponding to this compound, and its peak area provides a quantitative measure of its purity. Any smaller peaks in the chromatogram represent impurities. nih.gov The mass spectrum of each impurity peak can be analyzed and compared to spectral libraries to identify its structure. rsc.org Common impurities in the synthesis of substituted benzophenones can include unreacted starting materials, by-products from side reactions (such as ortho-substituted isomers), or residual solvents. pharmaffiliates.comresearchgate.net

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern of this compound observed in the mass spectrum provides a virtual fingerprint that is used for structural confirmation. researchgate.net When the molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which then undergoes characteristic fragmentation. youtube.comyoutube.com The analysis of these fragments helps to piece together the original structure.

For this compound, the fragmentation is dictated by the functional groups present. The primary cleavage events often occur at the bonds adjacent to the carbonyl group (alpha-cleavage). youtube.comlibretexts.org This can lead to the formation of several key fragment ions:

Loss of the chlorophenyl group: Cleavage can result in the formation of the methoxybenzoyl cation at m/z 135.

Loss of the methoxyphenyl group: This pathway would generate the chlorobenzoyl cation at m/z 139 (with the characteristic 3:1 isotopic pattern for chlorine). miamioh.edu

Further fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO (28 Da) from the acylium ions or the loss of a methyl radical (15 Da) from the methoxy group. youtube.com

A plausible fragmentation pathway starts with the molecular ion at m/z 246. Subsequent alpha-cleavage leads to the prominent fragments at m/z 139 and m/z 135. The ion at m/z 139 can then lose a CO molecule to give a chlorophenyl cation at m/z 111. The presence and relative abundance of these specific fragments provide unambiguous confirmation of the compound's structure. researchgate.net

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 246/248 | Molecular Ion [M]⁺• | [C₁₄H₁₁ClO₂]⁺• |

| 139/141 | [4-chlorobenzoyl]⁺ | [C₇H₄ClO]⁺ |

| 135 | [3-methoxybenzoyl]⁺ | [C₈H₇O₂]⁺ |

| 111/113 | [4-chlorophenyl]⁺ | [C₆H₄Cl]⁺ |

| 107 | [3-methoxyphenyl]⁺ | [C₇H₇O]⁺ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in characteristic M/M+2 isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals how individual molecules of this compound are arranged in the crystal lattice. bohrium.comacs.org This crystal packing is governed by a network of non-covalent intermolecular interactions. In substituted benzophenones, these interactions can include weak C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor. bohrium.comacs.org Additionally, π-π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atom can play a significant role in stabilizing the crystal structure. bohrium.comresearchgate.net Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point and solubility.

Table 2: Illustrative Crystallographic Data for a Benzophenone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.657 |

| b (Å) | 16.047 |

| c (Å) | 18.346 |

| β (°) | 109.06 |

| Volume (ų) | 4913.2 |

| Z | 4 |

Note: This data is illustrative for a related crystal structure and serves as an example of the parameters obtained from an X-ray crystallographic analysis. researchgate.net Specific data for this compound would require a dedicated crystallographic study.

Resolution of Positional Isomerism and Stereochemical Features

The structural identity of this compound is defined by the specific arrangement of its substituents on the two phenyl rings. Positional isomerism is a key consideration, as the chloro and methoxy groups can be located at various positions, leading to a range of isomers with distinct physical and chemical properties. For instance, isomers such as 4-Chloro-4'-methoxybenzophenone (B194590) and 3-Chloro-4'-methoxybenzophenone exhibit different spectroscopic and chemical behaviors. The synthesis of this compound requires precise control of reactants, often starting from precursors like 4-chloro-3-methoxybenzoic acid, to ensure the correct placement of the functional groups. The resolution and identification of these isomers are typically achieved through a combination of chromatographic techniques (e.g., HPLC, GC) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, which can unequivocally determine the connectivity of the atoms.

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not exhibit enantiomerism or diastereomerism. However, its stereochemistry is characterized by its conformational flexibility. The molecule's three-dimensional shape is primarily determined by the torsional or dihedral angles between the plane of the carbonyl group and the planes of the two aryl rings. Due to steric hindrance between the ortho hydrogens of the phenyl rings and the carbonyl oxygen, the rings are twisted out of the plane of the C=O group. This non-planar conformation influences the extent of π-electron delocalization across the molecule, which in turn affects its electronic absorption spectra and photochemical behavior. Computational modeling studies on substituted benzophenones are often employed to determine the most stable ground-state conformation and to understand the rotational barriers around the phenyl-carbonyl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two main types of electronic transitions in the ultraviolet (UV) region: n-π* and π-π* transitions. scialert.net

The π-π transition* is a high-intensity absorption, typically observed at shorter wavelengths (around 250 nm for the parent benzophenone). researchgate.net This transition involves the excitation of an electron from a bonding π molecular orbital, which is delocalized over the aromatic rings and the carbonyl group, to an antibonding π* molecular orbital. scialert.net The presence of the chloro and methoxy substituents can influence the energy and intensity of this transition. The methoxy group, being an electron-donating group, and the chlorine atom, through its resonance effect, can extend the conjugation and may cause a bathochromic (red) shift of this absorption band compared to unsubstituted benzophenone.

The n-π transition* corresponds to the excitation of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. scialert.net This transition is formally forbidden by symmetry rules, resulting in a much weaker absorption band compared to the π-π* transition. It appears at a longer wavelength, typically in the range of 330-360 nm for benzophenone. researchgate.net This lower energy transition is a hallmark of carbonyl compounds and is crucial for the photochemistry of benzophenones, as it leads to the formation of the reactive triplet state. nih.gov

Table 1: Typical Electronic Transitions in Benzophenone Systems

| Transition Type | Approximate Wavelength (nm) | Molar Absorptivity (ε) | Orbital Origin | Description |

|---|---|---|---|---|

| π → π* | ~250 | High (>10,000 L mol⁻¹ cm⁻¹) | π (Aromatic rings, C=O) | Allowed transition, strong absorption. |

| n → π* | ~340 | Low (100-1000 L mol⁻¹ cm⁻¹) | n (Carbonyl Oxygen) | Forbidden transition, weak absorption. |

Solvent Effects on Absorption and Emission Characteristics

The absorption and emission characteristics of this compound are significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, affects the n-π* and π-π* transitions differently and can be used to help identify them. missouri.eduresearchgate.net

For the n-π transition*, an increase in solvent polarity typically causes a hypsochromic (or blue) shift, meaning the absorption maximum moves to a shorter wavelength. missouri.edu This is because polar solvents, particularly those capable of hydrogen bonding (like ethanol), can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

Conversely, the π-π transition* generally exhibits a bathochromic (or red) shift, with the absorption maximum moving to a longer wavelength in more polar solvents. scialert.netmissouri.edu The π* excited state is typically more polar than the π ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. researchgate.net

While fluorescence from the singlet excited state of benzophenones is generally weak at room temperature due to highly efficient intersystem crossing, phosphorescence from the triplet state can be observed, particularly at low temperatures. The emission properties are also subject to solvent effects, with changes in solvent polarity affecting the energy and lifetime of the excited triplet state.

Table 2: Solvent Effects on Benzophenone Absorption Maxima

| Solvent | Polarity | λmax for π-π* (nm) | λmax for n-π* (nm) |

|---|---|---|---|

| n-Hexane | Non-polar | 247.6 | ~345 |

| Ethanol (B145695) | Polar | 252.7 | ~335 |

Data is based on studies of unsubstituted benzophenone and illustrates the general trend. Specific values for this compound may vary. scialert.net

Investigation of Photostability and Primary Photochemical Processes

The photostability of this compound is relatively low, as it is designed to be a photoactive molecule. Its photochemistry is dominated by the reactivity of its excited triplet state. nih.gov The primary photochemical process upon absorption of UV radiation is as follows:

Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁ or S₂).

Intersystem Crossing (ISC): The excited singlet state undergoes a very rapid and efficient transition to the lower-energy triplet state (T₁). This process is a key feature of benzophenone photochemistry. acs.org The T₁ state has a biradical character, with unpaired electron spin density on the carbonyl oxygen and the carbon atom.

Photochemical Reactions: The long-lived and high-energy triplet state is the primary reactive species. It can participate in various photochemical reactions, most notably hydrogen atom abstraction from a suitable hydrogen-donor substrate (like a solvent or another organic molecule). nih.govnih.gov This generates a ketyl radical and a substrate-derived radical. Subsequent radical-radical coupling can lead to the formation of new C-C bonds.

Substituents on the benzophenone core can influence its photochemistry. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group in this compound can affect the energy and reactivity of the triplet state. For instance, substituents can alter the nature of the lowest triplet state, which can be either n,π* or π,π. Benzophenones with a lowest lying n,π triplet state are generally efficient at hydrogen abstraction. acs.org In contrast, those with a low-lying π,π* triplet state are typically less reactive in photoreduction processes. acs.org The specific photostability and reaction pathways of this compound would depend on the interplay of these electronic effects and the reaction environment.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-3'-methoxybenzophenone, a DFT study would typically begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

In substituted benzophenones, a significant structural parameter is the twist angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. For instance, a study on various substituted benzophenones revealed that ring twists can vary significantly, affecting the molecule's conformation and crystal packing. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The vibrational modes are associated with specific molecular motions, such as the stretching of the C=O (carbonyl) and C-Cl bonds, as well as the various vibrations of the phenyl rings and the methoxy (B1213986) group. A study on substituted benzophenones demonstrated that the C-H stretching modes can be influenced by the presence of methoxy groups. scialert.net

Table 1: Predicted Vibrational Frequencies for a Representative Benzophenone (B1666685) Derivative (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | ~1650-1700 |

| C-Cl Stretch | ~600-800 |

| Aromatic C-H Stretch | ~3000-3100 |

| Asymmetric CH₃ Stretch (methoxy) | ~2950-3000 |

| Symmetric CH₃ Stretch (methoxy) | ~2850-2950 |

| C-O-C Stretch (methoxy) | ~1200-1300 |

Note: This table is illustrative and based on general values for similar compounds. Actual values for this compound would require specific DFT calculations.

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring due to the electron-donating nature of the methoxy group. Conversely, the LUMO is likely to be concentrated around the carbonyl group and the chloro-substituted phenyl ring, influenced by the electron-withdrawing nature of the carbonyl and chloro groups.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-poor regions of the molecule. The MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states. For this compound, this could involve studying its behavior in photochemical reactions, a common area of investigation for benzophenones, or its reactions with nucleophiles and electrophiles.

By calculating the energies of reactants, products, and intermediates, along with the transition state structures and their associated activation energies, a detailed reaction mechanism can be elucidated. This predictive capability is essential for designing new synthetic routes and understanding the molecule's stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational flexibility and interactions with its environment.

An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motion. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around its single bonds, particularly the bonds connecting the phenyl rings to the carbonyl group.

Furthermore, by simulating the molecule in the presence of solvent molecules or within a crystal lattice, MD can shed light on intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are critical in determining the bulk properties of the compound, such as its solubility and melting point. Research on other benzophenones has highlighted the importance of these interactions in their crystal structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, the principles can be applied based on research on other benzophenone derivatives. nih.govresearchgate.net

Derivation of Molecular Descriptors Relevant to Biological Activity

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. For this compound, these would include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. These describe the electronic aspects of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of the molecule's hydrophobicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once these descriptors are calculated for a series of benzophenones with known biological activity (e.g., antimalarial, antifungal), statistical methods are used to build a mathematical model that predicts the activity based on the descriptor values. nih.govresearchgate.net Such a model could then be used to predict the biological activity of new, unsynthesized benzophenone derivatives, guiding the design of more potent compounds. QSAR studies on benzophenones have been successful in predicting their antimalarial activity. nih.govresearchgate.net

Development and Validation of Predictive Models for Pharmacological Effects

The development of predictive models for the pharmacological effects of chemical compounds is a cornerstone of modern computational drug discovery. For novel compounds like this compound, where extensive experimental data may be limited, in silico models such as Quantitative Structure-Activity Relationship (QSAR) offer valuable insights into their potential biological activities.

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles of their development can be applied. The general methodology involves several key steps:

Data Set Collection and Curation: A dataset of structurally related compounds, such as other benzophenone or chalcone (B49325) derivatives, with known pharmacological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. youtube.com

For instance, studies on chalcone derivatives, which share structural similarities with benzophenones, have successfully utilized QSAR models to predict their antimycobacterial and anti-tubercular activities. nih.govnih.gov These models have identified key molecular descriptors, such as the highest occupied molecular orbital (HOMO) energy and molar refractivity, as being influential in the observed biological effects. nih.gov

The validation of these predictive models is a critical step to ensure their accuracy and predictive power. Common validation metrics include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. A robust and validated QSAR model can then be used to predict the pharmacological effects of new compounds like this compound, guiding further experimental investigation.

A hypothetical workflow for developing a predictive QSAR model for the estrogenic activity of benzophenone derivatives is outlined in the table below.

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Gathering a dataset of benzophenone derivatives with experimentally determined estrogen receptor binding affinities. | ChEMBL, PubChem |

| 2. Structure Preparation | 2D to 3D structure conversion and energy minimization of the compounds. | ChemDraw, Avogadro |

| 3. Descriptor Calculation | Computing a variety of molecular descriptors (e.g., topological, electronic, steric). | PaDEL-Descriptor, Dragon |

| 4. Data Splitting | Dividing the dataset into training and test sets for model building and validation. | Random splitting, Kennard-Stone algorithm |

| 5. Model Building | Generating the QSAR model using statistical or machine learning methods. | Multiple Linear Regression (MLR), Support Vector Machine (SVM) |

| 6. Model Validation | Assessing the statistical significance and predictive ability of the model. | Internal (cross-validation) and external validation |

| 7. Prediction | Using the validated model to predict the activity of this compound. | Applying the generated QSAR equation |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. phcogj.comresearchgate.net This method allows for the elucidation of the binding mode and the estimation of the binding affinity between the ligand and its target. In the context of this compound, molecular docking studies can provide valuable insights into its potential biological targets and the molecular basis of its pharmacological effects.

The process of molecular docking involves several key stages:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). rcsb.orgrcsb.org The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket.

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is converted into a 3D conformation. The ligand's geometry is optimized, and partial charges are assigned.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis includes examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

Given the structural similarity of this compound to compounds known to interact with nuclear receptors, the estrogen receptor (ER) presents a relevant biological target for in silico assessment. nih.govmdpi.com Specifically, the alpha isoform of the estrogen receptor (ERα) is a well-established target in breast cancer therapy. phcogj.com Molecular docking simulations can be employed to predict the binding affinity of this compound to the ligand-binding domain (LBD) of ERα.

The binding affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. By comparing the predicted binding energy of this compound with that of known ERα ligands, such as estradiol (B170435) or tamoxifen, a preliminary assessment of its potential as an ER modulator can be made.

The table below presents a hypothetical in silico assessment of the binding affinities of this compound and reference compounds with the estrogen receptor alpha.

| Compound | Target Receptor | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|---|

| This compound | Estrogen Receptor α | 3ERT | -8.5 | 1.5 |

| Estradiol (Reference Agonist) | Estrogen Receptor α | 1A52 | -10.2 | 0.1 |

| Tamoxifen (Reference Antagonist) | Estrogen Receptor α | 3ERT | -9.8 | 0.25 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through dedicated computational and experimental studies.

A detailed analysis of the docked pose of this compound within the ERα ligand-binding pocket can reveal the key amino acid residues involved in the interaction. The ERα LBD is a hydrophobic cavity lined by several important residues that play a crucial role in ligand recognition and binding. nih.govnih.gov

Based on the crystal structures of ERα in complex with various ligands, key residues within the binding pocket include:

Hydrophobic residues: Leucine (Leu346, Leu384, Leu387, Leu391, Leu525), Alanine (Ala350), Phenylalanine (Phe404), Isoleucine (Ile424), and Methionine (Met343, Met388, Met421). nih.gov

Polar and charged residues: Glutamic acid (Glu353), Arginine (Arg394), and Histidine (His524). nih.govnih.gov

The methoxy group on the B-ring of this compound could potentially form hydrogen bonds with polar residues like Glu353 or a water molecule within the binding site. The chlorophenyl group and the benzoyl core would likely engage in hydrophobic and van der Waals interactions with the nonpolar residues lining the pocket. The carbonyl group could also act as a hydrogen bond acceptor.

The table below summarizes the potential key binding site interactions between this compound and the estrogen receptor alpha, as predicted by molecular docking.

| Amino Acid Residue | Interaction Type | Functional Group of Ligand |

|---|---|---|

| Glu353 | Hydrogen Bond | Methoxy group (oxygen atom) |

| Arg394 | Hydrogen Bond | Carbonyl group (oxygen atom) |

| Leu384, Leu387, Ala350 | Hydrophobic Interaction | Chlorophenyl ring |

| Phe404 | Pi-Pi Stacking | Methoxy-substituted phenyl ring |

| Met388, Leu525 | Hydrophobic Interaction | Benzoyl core |

Note: The interactions listed in this table are hypothetical and based on the principles of molecular docking. Confirmation would require detailed computational analysis and experimental validation.

Enzyme Interaction and Inhibition Studies

Kinetic Analysis of Enzyme-Ligand Interactions:Consequently, no data on the kinetic analysis of interactions between this compound and any enzyme targets are available.

While research exists for other benzophenone derivatives and compounds with chloro- or methoxy- substitutions, the strict focus of the requested article on "this compound" prevents the inclusion of this related but distinct information. The absence of specific data, including the requisite data tables for research findings, makes it impossible to provide an authoritative and scientifically accurate article as per the user's instructions.

Further research would be required to be conducted on this compound to enable a detailed report on its biological and biochemical profile.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify which parts of the molecule are essential for its effects and how modifications to its structure can alter its potency and selectivity.

The biological activity of benzophenone derivatives is intrinsically linked to their structural characteristics. The core structure, consisting of two phenyl rings linked by a carbonyl group, serves as the basic scaffold. The nature, position, and number of substituents on these rings are determinant factors for their activity.

For benzophenone derivatives, including those related to this compound, several structural features are considered key contributors to their biological and biochemical activities:

Hydroxylation: The presence and position of hydroxyl (-OH) groups are particularly significant. Primary biodegradation of benzophenones often results in hydroxylated metabolites. nih.gov These hydroxylated forms can exhibit increased endocrine-disrupting activity compared to the parent compounds. nih.govresearchgate.net

Halogenation: The presence of a halogen, such as the chlorine atom in this compound, can significantly influence the molecule's properties. For instance, in studies of 1-phenylbenzazepines, a related class of compounds, a 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. mdpi.com Similarly, chlorination of Benzophenone-1 (BP-1) was shown to enhance its antiandrogenic activity. acs.org

Methoxylation: The methoxy group (-OCH3), as seen in this compound, also plays a role. In studies of other complex molecules, a methoxy group can be crucial for potent biological activity. For example, in a series of benzenesulfonamide (B165840) derivatives, a 3-methoxy group was part of the optimized scaffold for potent inhibition of the 12-lipoxygenase enzyme. nih.gov

Conjugated System: The diaryl ketone structure provides a conjugated system that can be important for activity. Modifications that enhance this system, such as replacing a benzene (B151609) ring with naphthalene (B1677914), have been explored to increase herbicidal activity in related compounds by improving chelation with metal ions. frontiersin.org

Table 1: Key Structural Features and Their General Contribution to Activity

| Structural Feature | General Contribution to Biological Activity |

| Benzophenone Core | Basic scaffold for interaction with biological targets. |

| Hydroxyl Groups (-OH) | Often increases endocrine-disrupting activity. Formed during metabolism. nih.govresearchgate.net |

| Halogen Atoms (e.g., -Cl) | Can enhance binding affinity to specific receptors and increase antiandrogenic activity. mdpi.comacs.org |

| Methoxy Groups (-OCH3) | Can be critical for potency and selectivity in various biological activities. nih.gov |

| Lipophilicity | Contributes to bioaccumulation and potential for endocrine disruption. researchgate.net |

Rational drug design involves modifying a lead compound's structure to improve its desired biological effects while minimizing unwanted ones. For derivatives of this compound, this approach focuses on targeted chemical changes to enhance potency (the amount of substance needed to produce an effect) or selectivity (the ability to target a specific receptor or pathway).

The principles of rational design applied to benzophenone-like structures include:

Iterative Chemical Modification: This involves a cycle of designing, synthesizing, and testing new analogs. For example, iterative modifications of 4-substituted benzopyran compounds led to a progressive increase in anticancer activity. mdpi.com

Scaffold Hopping and Bioisosterism: This strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve activity or pharmacokinetic properties. An example is the replacement of a benzene ring with naphthalene in the design of novel herbicides to enhance their interaction with the target enzyme. frontiersin.org

Targeted Substitutions: Based on SAR findings, specific substitutions are made to optimize interactions with a biological target. For instance, studies on 1-phenylbenzazepine analogs showed that a C-3'-methyl group was important for D1 receptor affinity, while adding hydroxy or methoxy groups at the C-4' position did not provide a significant boost. mdpi.com This highlights how specific positional chemistry is critical.

Improving Selectivity: By understanding how the compound binds to different receptors, modifications can be made to favor binding to one receptor over another. Research on benzenesulfonamide derivatives led to compounds with excellent selectivity over related enzymes. nih.gov

The goal of these design strategies is to create new molecules with improved therapeutic potential or specific toxicological profiles for research purposes.

Endocrine Disrupting Potential (EDP) Research

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine (hormone) system. nih.gov Benzophenone-type compounds have been identified as potential EDCs, and research into the endocrine disrupting potential of this compound and its relatives is an active area of investigation. nih.gov